molecular formula C6H3Cl3OS B3024343 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone CAS No. 13668-93-4

2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone

Cat. No.: B3024343
CAS No.: 13668-93-4
M. Wt: 229.5 g/mol
InChI Key: JZKWVEHRDTWYBT-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone: is a chemical compound with the molecular formula C6H3Cl3OS and a molecular weight of 229.51 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of three chlorine atoms and a ketone functional group. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone typically involves the chlorination of 2,5-dichlorothiophene followed by a Friedel-Crafts acylation reaction. The general steps are as follows:

    Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 2,5-dichlorothiophene.

    Friedel-Crafts Acylation: 2,5-dichlorothiophene is then subjected to a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom attached to the ethanone group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions, where the thiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-chloro-1-(2,5-dichlorothien-3-yl)ethanol.

    Oxidation: Formation of sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone is widely used in scientific research, particularly in the following areas:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved often include the modulation of signal transduction processes and the alteration of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,4-dichlorothien-3-yl)ethanone
  • 2-Chloro-1-(2,3-dichlorothien-3-yl)ethanone
  • 2-Chloro-1-(2,5-dibromothien-3-yl)ethanone

Uniqueness

2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone is unique due to the specific positioning of the chlorine atoms on the thiophene ring, which influences its reactivity and interaction with biological targets. The presence of the ketone group also adds to its versatility in chemical reactions, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-chloro-1-(2,5-dichlorothiophen-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3OS/c7-2-4(10)3-1-5(8)11-6(3)9/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKWVEHRDTWYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)CCl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350524
Record name 2-chloro-1-(2,5-dichlorothien-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13668-93-4
Record name 2-chloro-1-(2,5-dichlorothien-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

General procedure described for compounds 1 and 2 starting from 2,5-dichlorothiophene and chloroacetyl chloride. Purified by column chromatography column (hexane:ethyl acetate 12:1), yield 91%, m.p.: 43-44° C. (ethanol), 1H-NMR (CDCl3): δ7.1 (s, 1H, CH-Aromat), 4.6 (s, 2H, CH2); 13C-NMR (CDCl3): 186.6 (CO), 136.9 (C—Cl), 136.0 (C—CO), 130.2 (C—Cl), 129.4 (CH—Ar), 50.6 (CH2); M/z (EI): 234, 232, 230, 228 (M+, 1, 6, 16, 16%), 183, 181, 179 (M-CH2Cl, 18, 79, 100%), 155, 153, 151 (M-COCH2Cl, 3, 13, 19%), 118, 116 (M-COCH2Cl2, 5, 13%); HPLC: Delta Pak Column C18, 5 μm, 300 A, (150×3.9 mm), Purity 99%, r.t.=6.16 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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